molecular formula C19H14F7N3O2S B3929039 MFCD02072433

MFCD02072433

Cat. No.: B3929039
M. Wt: 481.4 g/mol
InChI Key: HIPLUHMGKUWARF-UHFFFAOYSA-N
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Description

MFCD02072433 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, making it a subject of extensive research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02072433 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they typically involve a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include continuous flow reactors, which allow for the constant production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: MFCD02072433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

MFCD02072433 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study cellular processes or as a tool in biochemical assays. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications include its use in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of MFCD02072433 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Similar Compounds: MFCD02072433 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as MFCD02072434 and MFCD02072435.

Uniqueness: What sets this compound apart from similar compounds is its specific structure and properties, which make it suitable for particular applications. Its unique reactivity and interaction with molecular targets can provide advantages in various scientific and industrial processes.

Properties

IUPAC Name

N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F7N3O2S/c20-17(21,18(22,23)24)19(25,26)32-14-8-4-3-7-12(14)28-15(30)9-13-16(31)29-11-6-2-1-5-10(11)27-13/h1-8,13,27H,9H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLUHMGKUWARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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